molecular formula C16H14FN3O2S B5524554 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B5524554
M. Wt: 331.4 g/mol
InChI Key: NSBNIUHQSIXRSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from various substituted acetamides and aldehydes. For instance, derivatives have been synthesized through reactions involving specific substitutions, confirming structures via spectroscopic methods like 1H NMR, IR, and Mass spectra. Such processes highlight the complex synthetic pathways needed to obtain specific functional groups and structural frameworks similar to our compound of interest (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

Quantum chemical studies provide insight into the equilibrium geometry, natural bond orbital calculations, and vibrational assignments of related compounds, employing methods like density functional B3LYP with various basis sets. Such analyses reveal the intricacies of molecular interactions and the impact of substituents on structural stability and electronic properties (S. Mary et al., 2020).

Chemical Reactions and Properties

Research into thieno[2,3-d]pyrimidines demonstrates a variety of chemical reactions, including condensation with aromatic aldehydes, highlighting the reactivity of the core structure towards forming diverse derivatives. These reactions are pivotal for modifying the compound's chemical properties for potential applications (B. Elmuradov et al., 2011).

Physical Properties Analysis

The synthesis routes and intermediate isolation steps can significantly influence the physical properties of related compounds. For example, practical multigram synthesis of analogs showcases the scalability and physical handling of these compounds, underlining the importance of synthesis design in determining physical properties like solubility and crystallinity (S. Banister et al., 2012).

Chemical Properties Analysis

Studies on the chemical properties of similar compounds often include analysis of their reactivity with various reagents, the influence of substituents on their chemical behavior, and the potential for forming novel derivatives with targeted functionalities. Investigations into reactions under specific conditions, such as microwave irradiation, have shown to yield unique thieno[2,3-d]pyrimidines, indicating the versatile chemical nature of these compounds (A. Davoodnia et al., 2009).

Scientific Research Applications

Medical Imaging Applications

  • Translocator Protein Imaging : Compounds related to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide have been explored for their potential in medical imaging, particularly in positron emission tomography (PET) to visualize the translocator protein (18 kDa) in the brain. Such imaging is vital for studying neuroinflammation, which is a hallmark of various neurological diseases (Dollé et al., 2008). Similarly, novel pyrazolo[1,5-a]pyrimidines with high affinity for the translocator protein 18 kDa (TSPO) have been synthesized, offering promising tools for in vivo PET imaging of neuroinflammatory processes (Damont et al., 2015).

Antimicrobial and Antifungal Activity

  • Synthesis and Antimicrobial Activity : Research into derivatives of thieno[2,3-d]pyrimidine has demonstrated significant antimicrobial and antifungal activities. For instance, novel thienopyrimidine linked rhodanine derivatives have shown promising results against a range of bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Kerru et al., 2019).

Chemical Synthesis

  • Microwave-Assisted Synthesis : The reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the synthesis of various 5,6-dimethylthieno[2,3-d]pyrimidine derivatives. This method showcases an efficient approach to synthesizing thieno[2,3-d]pyrimidines, which can serve as intermediates for further chemical transformations and potential pharmaceutical applications (Davoodnia et al., 2009).

Quantum Chemical Analysis

  • Molecular Structure and Drug Likeness : A novel antiviral active molecule closely related to the specified compound has been synthesized and characterized, with quantum chemical insights into its structure, hydrogen-bonded interactions, and potential as an anti-COVID-19 agent. This includes evaluation of drug likeness and molecular docking against SARS-CoV-2 protein, demonstrating the importance of such compounds in the search for effective antiviral drugs (Mary et al., 2020).

Mechanism of Action

Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action. Many pyrimidine derivatives have biological activity, so it’s possible that this compound could interact with biological targets .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. Such studies could provide valuable information about this compound and its possible applications .

properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-9-10(2)23-15-14(9)16(22)20(8-18-15)7-13(21)19-12-5-3-11(17)4-6-12/h3-6,8H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBNIUHQSIXRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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